(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one
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Overview
Description
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound featuring a piperidine ring, an amino group, and a benzyl(ethyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl(ethyl)amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl iodide.
Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, ensuring the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and nucleophiles like sodium azide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in studies investigating the interactions of piperidine derivatives with biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and amino groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Benzyl(ethyl)amino Substituted Compounds: Similar compounds include those with benzyl and ethyl groups attached to nitrogen atoms, which are studied for their pharmacological properties.
Uniqueness
(S)-2-Amino-1-(4-(benzyl(ethyl)amino)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(14-16-8-6-5-7-9-16)17-10-12-22(13-11-17)19(23)18(20)15(2)3/h5-9,15,17-18H,4,10-14,20H2,1-3H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQMGFPLSTUTL-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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